molecular formula C10H20N2O B2767676 (2S,4R)-4-Tert-butylpiperidine-2-carboxamide CAS No. 2375247-62-2

(2S,4R)-4-Tert-butylpiperidine-2-carboxamide

Cat. No. B2767676
CAS RN: 2375247-62-2
M. Wt: 184.283
InChI Key: YSTIRPSJCZJIHY-SFYZADRCSA-N
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Description

“(2S,4R)-4-Tert-butylpiperidine-2-carboxamide” is a compound that likely belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), and it has a specific stereochemistry denoted by the (2S,4R) configuration.


Molecular Structure Analysis

The molecular structure of “this compound” would be determined by its specific atomic arrangement and the (2S,4R) configuration. This configuration indicates the spatial arrangement of the atoms, specifically around the chiral centers .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific chemical structure. Similar compounds have shown various chemical reactions. For example, (2S,4R)-4-fluoroproline was found to favor the Cγ-exo conformation present in the wild type structure and stabilize the protein structure due to a pre-organization effect .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific chemical structure. For example, similar compounds have shown different physical properties and chemical reactivity .

Scientific Research Applications

Synthetic Methodologies and Chemical Applications

Chiral Sulfinamides in Asymmetric Synthesis : Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology provides general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Pharmacological Applications

Neurotoxicity Studies : Neurotoxicity of compounds like acrylamide in exposed workers highlights the importance of understanding the toxicological profiles of chemical compounds used in industrial settings. Although acrylamide differs structurally from "(2S,4R)-4-Tert-butylpiperidine-2-carboxamide," this research underlines the necessity of comprehensive toxicological evaluations for all chemical entities, including those used in pharmaceuticals and industrial processes (Pennisi et al., 2013).

Environmental Impact

Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants (SPAs) like BHT (butylated hydroxytoluene) reveal their widespread presence in the environment and potential human exposure pathways. Although "this compound" is not a phenolic compound, research on similar industrially relevant chemicals demonstrates the importance of evaluating environmental persistence, human exposure risks, and toxicity (Liu & Mabury, 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical processes that “(2S,4R)-4-Tert-butylpiperidine-2-carboxamide” is involved in. For instance, levoketoconazole, the 2S,4R enantiomer of ketoconazole, has been found to inhibit cortisol production in adrenocortical cells .

Safety and Hazards

The safety and hazards associated with “(2S,4R)-4-Tert-butylpiperidine-2-carboxamide” would depend on its specific chemical properties. Safety data sheets for similar compounds provide information on handling, storage, and emergency procedures .

Future Directions

The future directions for research on “(2S,4R)-4-Tert-butylpiperidine-2-carboxamide” would depend on its potential applications. For instance, a fluorinated agent, 18 F-(2S,4R)4-Fluoroglutamine (18 F-Gln), has been developed and advanced into clinical trials for imaging several malignancies, including several breast cancer subtypes .

properties

IUPAC Name

(2S,4R)-4-tert-butylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,3)7-4-5-12-8(6-7)9(11)13/h7-8,12H,4-6H2,1-3H3,(H2,11,13)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTIRPSJCZJIHY-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCNC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCN[C@@H](C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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